molecular formula C12H13NO2 B13431968 (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol

Cat. No.: B13431968
M. Wt: 203.24 g/mol
InChI Key: YLGQXAFAEFAMNL-UHFFFAOYSA-N
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Description

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol: is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a dimethylphenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts under mild conditions . The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted green synthetic pathways, which offer higher yields and shorter reaction times. These methods often employ copper (I) catalysts and environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions: (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • (5-(2,4-Dimethylphenyl)isoxazol-3-yl)methanol
  • (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
  • (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol

Uniqueness: (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol is unique due to the specific positioning of the dimethylphenyl group on the isoxazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)12-11(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3

InChI Key

YLGQXAFAEFAMNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NO2)CO)C

Origin of Product

United States

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